Lanperisone
Description
Classification and Context within Tolperisone-Type Muscle Relaxants
Lanperisone belongs to the group of tolperisone-type centrally acting muscle relaxants. wikipedia.orgnih.gov This class of drugs is characterized by their action on the central nervous system to reduce increased muscle tone and spasticity without causing significant sedation, a common side effect of many other centrally acting muscle relaxants. nih.govtandfonline.comiijls.com
The precise mechanism of action for tolperisone-type muscle relaxants, including this compound, is not fully understood, but research indicates they primarily exert their effects by blocking voltage-gated sodium and calcium channels. wikipedia.orgnih.govnih.govpatsnap.com This action helps to stabilize neuronal membranes and reduce the excitability of neurons involved in transmitting signals that cause muscle spasms and increased tone. patsnap.commims.com Studies have shown that these compounds can attenuate monosynaptic and polysynaptic reflexes in the spinal cord. nih.govopenmedicinalchemistryjournal.com
Comparative studies with other tolperisone-type drugs such as eperisone (B1215868), inaperisone (B1220470), and silperisone (B129589) have investigated their effects on spinal reflexes and ion channels. nih.govopenmedicinalchemistryjournal.comresearchgate.net These studies suggest that while they share common mechanisms, there can be differences in potency and duration of action. nih.govresearchgate.net
| Compound | Classification | Primary Mechanism |
| This compound | Centrally Acting Muscle Relaxant | Voltage-gated Na+ and Ca2+ channel blockade |
| Tolperisone (B1682978) | Centrally Acting Muscle Relaxant | Voltage-gated Na+ and Ca2+ channel blockade |
| Eperisone | Centrally Acting Muscle Relaxant | Voltage-gated Na+ and Ca2+ channel blockade |
| Inaperisone | Centrally Acting Muscle Relaxant | Voltage-gated Na+ and Ca2+ channel blockade |
| Silperisone | Centrally Acting Muscle Relaxant | Voltage-gated Na+ and Ca2+ channel blockade |
Historical Development and Therapeutic Landscape Significance
This compound, also known by the code NK433 during its development, emerged from research efforts focused on identifying centrally acting muscle relaxants within the 2-methyl-3-aminopropiophenone chemical series. portico.org Its development is linked to the broader research into tolperisone and its analogues, aiming to find compounds with improved pharmacological profiles. nih.govportico.org
Research findings have compared the effects of this compound with other related muscle relaxants. For instance, studies in animal models have shown that this compound can inhibit spinal reflexes and reduce muscle tone. nih.govnih.govportico.org One study noted that this compound's action was generally longer-lasting compared to tolperisone and eperisone in decerebrated rats and mice, suggesting a potentially slower metabolism. nih.gov Comparative studies on spinal reflexes in isolated spinal cord preparations have also been conducted, demonstrating that this compound, along with other tolperisone-type drugs, can depress ventral root potentials and attenuate monosynaptic and excitatory postsynaptic potentials. openmedicinalchemistryjournal.comresearchgate.net
| Study Type | Model System | Key Finding (Comparative with Tolperisone/Eperisone) | Source |
| Spinal Reflex Inhibition | Decerebrated Rats and Mice | Longer-lasting action observed with this compound | nih.gov |
| Spinal Reflex Depression | Isolated Hemisected Spinal Cord (Rat) | Depressed ventral root potentials, attenuated reflexes | openmedicinalchemistryjournal.comresearchgate.net |
| Flexor Reflex Inhibition | Intact Cats | Stronger and longer-lasting inhibition than Eperisone | portico.org |
| Anemic Decerebrate Rigidity | Mice | Comparable inhibition to Tolperisone and Eperisone | portico.org |
This compound's significance in the therapeutic landscape stems from its position as a member of the tolperisone class, known for their central muscle relaxant properties. While tolperisone has been in clinical use for decades in various regions for conditions involving increased muscle tone and spasticity, research into analogues like this compound aimed to potentially offer alternative options with potentially different pharmacokinetic or pharmacodynamic characteristics. nih.govtandfonline.comiijls.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCWZZJFAKYHX-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336079 | |
| Record name | Lanperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116287-14-0 | |
| Record name | Lanperisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116287-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanperisone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116287140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANPERISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO2JP2G53H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetic Profiles and Biotransformation of Lanperisone and Analogs
Absorption and Distribution Characteristics
While detailed studies on the absorption and distribution characteristics of Lanperisone were not extensively found, it is noted that this compound is a novel oral muscle relaxant medchemexpress.commedchemexpress.com. Comparative studies in animal models have involved both intravenous and oral administration of this compound and its analogs nih.gov.
Metabolic Pathways and Enzyme Systems
Detailed information regarding the specific enzyme systems and comprehensive metabolic pathways involved in the biotransformation of this compound is not as extensively documented in the provided search results as for related compounds like Tolperisone (B1682978).
Cytochrome P450-Dependent Metabolism (CYP2D6, CYP2C19, CYP2B6, CYP1A2)
Specific data on the involvement of individual cytochrome P450 enzymes (such as CYP2D6, CYP2C19, CYP2B6, and CYP1A2) in the metabolism of this compound were not found in the provided search results. Studies on related compounds, such as Tolperisone, indicate significant metabolism by CYP enzymes, particularly CYP2D6, with lesser involvement of CYP2C19, CYP2B6, and CYP1A2 capes.gov.brmims.comnih.govmims.comdhgpharma.com.vnresearchgate.neteuropa.eu. However, this information cannot be directly extrapolated to this compound without specific studies on the compound itself.
Cytochrome P450-Independent Biotransformations
Information specifically on cytochrome P450-independent biotransformations of this compound was not detailed in the provided search results. Studies on the related compound Tolperisone suggest the involvement of both P450-dependent and P450-independent microsomal biotransformations, with a potential role for a microsomal reductase nih.gov.
Identification and Characterization of Major and Minor Metabolites (e.g., Hydroxymethyl Metabolites)
One metabolite of this compound that has been identified is (+)-(1R,2R)-2-methyl-3-(1-pyrrolidinyl)-1-(4-trifluoromethylphenyl)-1-propanol (LPS-9)-HCl ebi.ac.uk. This metabolite has also been shown to inhibit spinal reflexes in studies ebi.ac.uk. The identification and characterization of other major or minor metabolites of this compound, such as hydroxymethyl metabolites analogous to those found for Tolperisone capes.gov.brnih.govresearchgate.netcaymanchem.comgoogle.comresearchgate.net, were not specifically detailed for this compound in the provided search results.
Stereoselective Disposition and Stereoisomer Interconversion
This compound has a chiral center, specifically, the methyl group at position 2 adopts the R-configuration in the (2R) isomer ebi.ac.uk. This indicates the potential for stereoisomers. However, specific studies detailing the stereoselective disposition or stereoisomer interconversion of this compound were not found in the provided search results. Stereoselective disposition and interconversion have been observed for the related compound Tolperisone nih.govresearchgate.net.
Comparative Metabolic Rate Analysis (e.g., Longer Action of this compound)
Comparative studies in animal models have indicated that the action of this compound was generally longer lasting than that of Tolperisone and Eperisone (B1215868) nih.gov. This longer duration of action suggests a potentially slower metabolic rate for this compound compared to these analogs nih.gov. When administered orally in animal studies, this compound had effects tending to be longer-lasting than those of eperisone-HCl ebi.ac.uk.
Excretion Pathways and Elimination Kinetics
Tolperisone, an analog of this compound, is primarily eliminated from the body through the kidneys wikipedia.orgwikidoc.orgalkemlabs.com. Excretion occurs via urine, accounting for a significant percentage of the administered dose alkemlabs.commims.commims.com. Studies indicate that 85% to 98% of a given dose is eliminated in the urine within 8 to 24 hours, respectively alkemlabs.com. The substance is excreted via the kidneys in two phases wikipedia.orgwikidoc.org.
The elimination half-life of Tolperisone has been reported with some variation across different sources. Some results indicate a two-phase elimination with a first phase half-life of 2 hours and a second phase half-life of 12 hours wikipedia.orgwikidoc.org. Other sources report a shorter elimination half-life ranging from 1.5 to 2.5 hours alkemlabs.commims.commims.com. Following extensive metabolism, only a small fraction (0.1%) of the total dose appears in the urine as the unchanged drug over a 24-hour period 14.139.156researchgate.net.
Interindividual Variability in Pharmacokinetics (e.g., Genetic Polymorphisms)
Considerable interindividual variation has been observed in the pharmacokinetics of Tolperisone alkemlabs.com14.139.156researchgate.netresearchgate.net. This variability in plasma concentration is attributed, in part, to the genetic polymorphism of drug-metabolizing enzymes 14.139.156researchgate.net. Tolperisone is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, mainly by CYP2D6, and to a lesser extent by CYP2C19 and CYP1A2 isoenzymes mims.commims.comresearchgate.netnih.govresearchgate.net.
Genetic polymorphisms in CYP2D6 significantly affect Tolperisone pharmacokinetics researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. For instance, individuals with the CYP2D610/10 genotype and CYP2D6wt/10 genotype have shown significantly higher peak plasma concentrations (Cmax) and lower apparent oral clearance (CL/F) compared to those with the CYP2D6wt/wt genotype researchgate.netnih.gov. The area under the plasma concentration-time curve from time zero to infinity (AUCinf) was reported to be 5.18-fold and 2.25-fold higher in the CYP2D610/10 and CYP2D6wt/10 groups, respectively, compared to the CYP2D6wt/wt group researchgate.netnih.gov. Significant variations in Cmax and AUC values were observed within each genotype group, with greater variability noted as CYP2D6 activity decreased researchgate.netnih.gov.
Genetic polymorphism of CYP2C19 also significantly affects Tolperisone pharmacokinetics nih.govresearchgate.net. Studies have shown that individuals with the CYP2C19 Poor Metabolizer (PM) phenotype exhibit significantly higher Cmax and lower CL/F values compared to Extensive Metabolizer (EM) and Intermediate Metabolizer (IM) groups nih.govresearchgate.net. The AUCinf in the CYP2C19 PM group was reported to be 2.86-fold and 3.00-fold higher than in the CYP2C19 EM and IM groups, respectively nih.govresearchgate.net.
While CYP2D6 polymorphism significantly impacts Tolperisone pharmacokinetics, it does not fully explain the wide interindividual variability observed, suggesting that other factors, including CYP2C19 and potentially other enzymes, may also play a role researchgate.netresearchgate.netnih.govresearchgate.net.
The following table summarizes some reported pharmacokinetic parameters for Tolperisone based on CYP2D6 genotype:
| CYP2D6 Genotype | AUCinf (relative to wt/wt) | Cmax (relative to wt/wt) |
| wt/wt | 1.00 | 1.00 |
| wt/10 | 2.25-fold higher | Significantly higher researchgate.netnih.gov |
| 10/10 | 5.18-fold higher | Significantly higher researchgate.netnih.gov |
Note: Relative values are approximate based on reported fold increases.
The influence of CYP2C19 genotype on Tolperisone pharmacokinetics is illustrated below:
| CYP2C19 Phenotype | AUCinf (relative to EM) | Cmax (relative to EM) |
| Extensive Metabolizer (EM) | 1.00 | 1.00 |
| Intermediate Metabolizer (IM) | Approximately 1.00 (AUCinf) nih.govresearchgate.net | Lower than PM nih.govresearchgate.net |
| Poor Metabolizer (PM) | 2.86-fold higher nih.govresearchgate.net | Significantly higher nih.govresearchgate.net |
These findings highlight the significant impact of genetic polymorphisms in drug-metabolizing enzymes on the exposure levels of Tolperisone, contributing to the observed interindividual variability in its pharmacokinetics researchgate.netresearchgate.netnih.govresearchgate.netnih.gov.
Preclinical Investigations of Lanperisone
In Vitro Studies
In vitro methodologies have been crucial in dissecting the molecular and cellular mechanisms underlying Lanperisone's effects, isolating its actions on specific neuronal components away from the complexities of a whole biological system.
Studies on models such as dorsal root ganglion (DRG) neurons have been instrumental in understanding the action of tolperisone-type drugs, including this compound. Research on related compounds, tolperisone (B1682978) and silperisone (B129589), has revealed a depressive effect on voltage-gated sodium channel conductance in DRG cells at concentrations that inhibit spinal reflexes. researchgate.netnih.gov This suggests that a primary mechanism for this compound is the blockade of sodium channels. researchgate.netscispace.com Further supporting this, investigations using [3H]batrachotoxinin A 20-α-benzoate binding assays in cortical neurons and fluorimetric membrane potential assays in cerebellar neurons have pointed to the blockade of sodium channels as a major component of action for this class of drugs. researchgate.netnih.gov
Synaptosomes, which are isolated presynaptic terminals, serve as a valuable model for studying neurotransmitter release. wikipedia.orgnih.gov While direct studies on this compound's effect on synaptosomes are not detailed, research on the parent compound, tolperisone, shows an inhibition of glutamate (B1630785) release from rat brain synaptosomes, primarily through the blockade of voltage-dependent sodium channels. nih.govnih.gov This presynaptic inhibition of excitatory neurotransmitter release is believed to be a key mechanism for the spinal reflex inhibitory actions of tolperisone-type muscle relaxants. researchgate.net
One of the most direct demonstrations of this compound's action at the spinal level comes from studies on isolated spinal cord preparations. In experiments using isolated, hemisected spinal cords from neonatal rats, this compound caused a concentration-dependent depression of dorsal root-evoked ventral root potentials (DR-VRP). researchgate.netnih.govnih.govmedchemexpress.com This effect was observed across a concentration range of 25-200 µM. researchgate.netnih.govscispace.commedchemexpress.com
The inhibitory action of this compound was not limited to a single component of the spinal reflex arc. Detailed electrophysiological analysis revealed that the drug significantly attenuated multiple components of the evoked potentials. Specifically, monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potential (EPSP)-related potentials were all depressed by this compound and its structural analogs. nih.govnih.gov This broad-spectrum inhibition within the spinal cord circuitry highlights its efficacy in dampening reflex hyperexcitability. researchgate.netnih.gov
Table 1: Effect of this compound and Related Compounds on Ventral Root Potentials in Isolated Rat Spinal Cord
| Compound | Concentration Range (µM) | Effect |
|---|---|---|
| This compound | 25-200 | Dose-dependent depression researchgate.netnih.gov |
| Tolperisone | 50-400 | Dose-dependent depression researchgate.netnih.gov |
| Eperisone (B1215868) | 25-200 | Dose-dependent depression researchgate.netnih.gov |
| Inaperisone (B1220470) | 25-200 | Dose-dependent depression researchgate.netnih.gov |
| Silperisone | 25-200 | Dose-dependent depression researchgate.netnih.gov |
| Lidocaine (B1675312) | 100-800 | Qualitatively similar depression researchgate.netnih.gov |
Investigations into the molecular targets of tolperisone-like drugs suggest that their primary mechanism involves the blockade of voltage-gated ion channels. researchgate.netnih.govscispace.com Studies on analogous compounds have demonstrated a marked effect on both voltage-gated sodium and calcium channels. researchgate.netnih.gov The action on sodium channels appears to be a key component of the drug's membrane-stabilizing effect. nih.gov Furthermore, compounds like tolperisone, eperisone, and particularly silperisone, have shown a significant inhibitory effect on voltage-gated calcium channels, an action less pronounced with the local anesthetic lidocaine. researchgate.netnih.gov This combined action on both sodium and calcium channels is proposed to be responsible for the presynaptic inhibition of neurotransmitter release from primary afferent terminals, which ultimately leads to the depression of spinal reflexes. researchgate.netscispace.comresearchgate.net
In Vivo Animal Models
In vivo studies have been essential to confirm the muscle relaxant effects of this compound in complex physiological systems, assessing its impact on pathologically relevant models of muscle spasticity and rigidity, as well as its influence on spinal reflex pathways in intact organisms.
This compound has demonstrated significant efficacy in animal models of spasticity and rigidity. In decerebrated rats and mice, a classic model for studying muscle tone, this compound dose-dependently depressed both α-rigidity and γ-rigidity. nih.govnih.gov Alpha-rigidity is induced by the transection of the brainstem, leading to increased alpha motor neuron activity, while γ-rigidity results from anemic decerebration, causing hyperactivity of gamma motor neurons. wikipedia.orgphysio-pedia.com The ability of this compound to suppress both forms of rigidity indicates its comprehensive action on the mechanisms that regulate muscle tone. nih.govnih.gov When compared with its analogue eperisone, this compound was found to have an identical pharmacological profile in depressing decerebrate rigidity, though its action was generally longer-lasting. nih.gov
The inhibitory effects of this compound on spinal reflexes observed in vitro have been corroborated by in vivo animal studies. nih.govnih.gov In decerebrated and intact cats and rats, this compound exerted inhibitory actions on various spinal reflexes, including both monosynaptic and polysynaptic pathways. nih.govnih.gov This non-selective inhibition suggests a broad dampening effect on spinal neuronal circuits. nih.gov
A notable finding from these studies is that the spinal reflex depression by this compound appears to involve supraspinal mechanisms. The inhibitory effects of the drug were reduced following spinal transection, indicating that part of its action is mediated by descending pathways from the brainstem. nih.govnih.gov Specifically, research suggests that this compound inhibits the descending noradrenergic tonic facilitation within the spinal cord. nih.gov This was demonstrated by its ability to inhibit the facilitation of the flexor reflex that is induced by the intrathecal administration of noradrenaline. nih.gov Furthermore, a metabolite of this compound, (+)-(1R,2R)-2-methyl-3-(1-pyrrolidinyl)-1-(4-trifluoromethylphenyl)-1-propanol (LPS-9), also showed inhibitory activity on spinal reflexes, potentially contributing to the potent and long-lasting effects of the parent compound. nih.gov
Table 2: Summary of this compound's Effects on Spinal Reflexes in In Vivo Models
| Reflex Type | Animal Model | Effect of this compound |
|---|---|---|
| Monosynaptic Reflex Potential | Cats, Rats | Depression nih.gov |
| Polysynaptic Reflex Potential | Cats, Rats | Depression nih.gov |
| Dorsal Root Reflex Potential | Cats, Rats | Depression nih.gov |
| Flexor Reflex (Group II afferents) | Cats, Rats | Depression nih.gov |
| Patellar & Flexor Reflexes | Cats, Rats | Depression nih.gov |
Neuropathic Pain and Antinociception Models
While direct preclinical studies focusing exclusively on this compound in established models of neuropathic pain are not extensively detailed in the available scientific literature, its pharmacological profile strongly suggests potential antinociceptive effects. The mechanism of action, shared with its analogs, involves the inhibition of spinal reflexes and blockade of voltage-gated ion channels, which are critical pathways in the transmission of pain signals. scispace.com
The antinociceptive potential of compounds structurally related to this compound, such as Tolperisone, has been explored. For instance, studies have investigated the combination of Tolperisone with Pregabalin in rat models of neuropathic pain, demonstrating significant anti-allodynic effects. mdpi.comnih.govresearchgate.net This suggests that the underlying mechanism of these centrally acting muscle relaxants contributes to pain modulation. The primary mechanism for tolperisone-type drugs is believed to be a presynaptic inhibition of neurotransmitter release from primary afferent endings through a combined action on voltage-gated sodium and calcium channels. scispace.com This action on ion channels is a well-established target for neuropathic pain therapies. nih.gov
This compound's inhibitory action on spinal reflexes, observed in decerebrated and intact animal models, further supports its potential role in antinociception. nih.gov By depressing mono- and polysynaptic reflex potentials, this compound can attenuate the hyperexcitability of neural circuits that contributes to chronic pain states. nih.govnih.gov Although specific data from models like chronic constriction injury (CCI) or partial sciatic nerve ligation (pSNL) for this compound alone is limited, its demonstrated pharmacodynamic effects on spinal pathways provide a strong rationale for its potential efficacy in alleviating neuropathic pain.
Comparative Preclinical Pharmacodynamics with Other Muscle Relaxants and Analogs
Preclinical studies have extensively compared the pharmacodynamic properties of this compound with other centrally acting muscle relaxants, particularly its structural analogs like Tolperisone, Eperisone, Silperisone, and the local anesthetic Lidocaine. These studies highlight both common mechanisms and distinct characteristics among these compounds.
In various animal models, this compound has demonstrated potent muscle relaxant effects by inhibiting spinal reflexes. nih.gov A comparative study in decerebrated and intact cats and rats revealed that both this compound and Eperisone exerted inhibitory actions on spinal reflexes. A key differentiating factor was the duration of action; this compound's effects were generally longer-lasting than those of Eperisone, suggesting a slower metabolism. nih.gov Furthermore, the study indicated that this compound might act not only on spinal circuits but also via supraspinal pathways. nih.gov
In vitro studies using isolated rat spinal cord preparations have shown that this compound, along with Tolperisone, Eperisone, Inaperisone, and Silperisone, dose-dependently depresses ventral root potentials. scispace.com These compounds significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials (EPSPs). nih.govnih.gov The primary mechanism proposed for this spinal reflex inhibition is a combined blockade of voltage-gated sodium and calcium channels, leading to a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. scispace.com While Lidocaine also blocks sodium channels, the muscle relaxants, including this compound, appear to have a more pronounced effect on synaptic responses compared to their action on the excitability of motoneurons. scispace.com Notably, Tolperisone, Eperisone, and especially Silperisone showed a marked effect on voltage-gated calcium channels, an action less prominent with Lidocaine. scispace.com
In decerebrated rats and mice with induced muscle rigidity (α- and γ-rigidity), this compound, Tolperisone, and Eperisone all effectively decreased muscle tone. nih.govnih.gov Again, this compound was noted for its longer-lasting action compared to the other two compounds. nih.gov
| Compound | Primary Mechanism of Action | Effect on Spinal Reflexes | Key Differentiating Feature | Animal Model(s) |
|---|---|---|---|---|
| This compound | Inhibition of voltage-gated Na+ and Ca2+ channels scispace.com | Strong, long-lasting inhibition nih.gov | Longer duration of action; potential supraspinal effects nih.gov | Rats, Cats (decerebrate/intact) nih.gov |
| Tolperisone | Inhibition of voltage-gated Na+ and Ca2+ channels scispace.comnih.gov | Strong inhibition nih.govnih.gov | Reduces muscle spindle discharge frequency nih.gov | Rats, Mice (decerebrate) nih.govnih.gov |
| Eperisone | Inhibition of voltage-gated Na+ and Ca2+ channels scispace.comnih.gov | Strong, shorter-lasting inhibition nih.gov | Shorter duration of action compared to this compound nih.gov | Rats, Cats (decerebrate/intact) nih.gov |
| Silperisone | Inhibition of voltage-gated Na+ and Ca2+ channels scispace.com | Strong inhibition scispace.comnih.gov | Marked effect on voltage-gated calcium channels scispace.com | Rats (in vitro/in vivo) scispace.comnih.gov |
| Lidocaine | Blockade of voltage-gated Na+ channels scispace.comnih.gov | Inhibition, but with a stronger effect on afferent nerve conduction scispace.com | Less effect on Ca2+ channels; stronger block on direct excitability scispace.comnih.gov | Rats (in vitro/in vivo) scispace.comnih.gov |
Preclinical Safety and Tolerability Assessment
Detailed preclinical safety and tolerability data specifically for this compound are not extensively available in the reviewed literature. However, information from its close structural analog, Tolperisone, provides insight into the potential safety profile of this class of compounds.
Preclinical safety and tolerability data for Tolperisone are documented in materials supporting its clinical development. clinicaltrials.gov Chronic oral toxicity studies have been conducted in rats (6-month duration) and dogs (9-month duration). clinicaltrials.gov Genotoxicity was evaluated through a battery of tests. Tolperisone was found to be non-mutagenic in the Ames test and in two in vivo mouse bone marrow micronucleus tests. clinicaltrials.gov However, it exhibited clastogenic activity in in vitro assays, specifically the chromosomal aberration assay in human lymphocytes and the mouse lymphoma TK assay. clinicaltrials.gov It is important to note that these findings are for Tolperisone and may not be directly extrapolated to this compound without specific studies on the latter. The general approach to preclinical safety assessment involves a tiered system of in vitro and in vivo toxicology studies to identify potential target organ toxicity and to establish a safe starting dose for clinical trials.
Clinical Research and Therapeutic Applications of Lanperisone Type Drugs
Efficacy in Neurological Disorders Causing Spasticity
Neurological disorders often lead to spasticity, a motor disorder characterized by a velocity-dependent increase in muscle tone. Lanperisone and related compounds have been investigated for their ability to alleviate this debilitating symptom. Preclinical studies have demonstrated that this compound can depress muscle tone in animal models of rigidity, suggesting a potential for treating spasticity. portico.orgopenmedicinalchemistryjournal.comnih.govnih.gov
Post-Stroke Spasticity Management
Spasticity is a common consequence of stroke, significantly impacting motor function and quality of life. While extensive clinical data on this compound specifically for post-stroke spasticity is limited in the available information, comparative studies with other this compound-type drugs provide some context. For instance, tolperisone (B1682978) has shown efficacy in reducing spasticity following cerebral stroke, as measured by the Ashworth Scale. europa.eunih.govnih.gov A study comparing this compound to eperisone (B1215868) in patients with "spastic paralysis" did not observe significant differences in the final improvement ratio between the two treatments over a four-week period. wikipedia.org General improvement and global improvement ratings for neurological signs and subjective syndromes increased in both groups. wikipedia.org
Applications in Other Spasticity-Related Conditions
Beyond post-stroke spasticity, this compound has been evaluated for its effects in other conditions involving increased muscle tone and spasticity. Clinical investigations into the use of this compound for cervical and lower back syndrome have been conducted. In a double-blind multicenter study involving 320 patients with cervical and lower back syndrome, the effects of this compound were compared to those of eperisone. portico.orgwikipedia.org The study found that the final improvement ratio produced by this compound was significantly higher than that of eperisone in patients specifically with cervical syndrome. portico.orgwikipedia.org However, in patients with lower back syndrome, both drugs demonstrated equal improvement ratios. wikipedia.org this compound has also been evaluated for cervicobrachial syndrome and lumbago, showing moderate to better improvement in a proportion of patients depending on the dose. portico.orgwikipedia.org
Efficacy in Acute Muscle Spasms and Painful Reflex Muscle Spasm
Acute muscle spasms and painful reflex muscle spasms are frequently associated with musculoskeletal conditions. This compound's muscle relaxant properties have been explored for their effectiveness in these indications. Evaluations of this compound in patients with cervicobrachial syndrome and lumbago have indicated its usefulness in managing excessive muscle tension and pain. portico.orgwikipedia.org Improvement ratios were reported in these evaluations. portico.orgwikipedia.org Preclinical studies in animals have also shown that this compound can suppress tonic muscle reflexes. portico.org
Investigational Therapeutic Areas (e.g., Urinary Incontinence, Neuropathic Pain)
In addition to its primary applications in spasticity and muscle spasms, this compound has been investigated in other potential therapeutic areas. Preclinical studies in rats explored the effects of this compound on bladder contractions induced by electrostimulation of the pelvic nerve. wikipedia.org Administration of this compound increased bladder capacity and raised the pressure threshold of micturition, suggesting potential clinical utility for conditions like pollakiuria and urinary incontinence. wikipedia.org These effects appeared more similar to inaperisone (B1220470) than to oxybutynin (B1027) and flavoxate (B1672763) in the study. wikipedia.org However, the development of this compound for urinary incontinence appears to have been discontinued (B1498344) at the preclinical stage in Japan. mims.compatsnap.com
Clinical Pharmacodynamic Endpoint Assessment
Assessment of the clinical pharmacodynamic effects of muscle relaxants like this compound involves evaluating their impact on muscle tone, reflexes, and associated symptoms. While specific detailed clinical pharmacodynamic endpoint data for this compound is limited in the provided search results, studies on related compounds like tolperisone utilize endpoints such as the Ashworth Scale to measure the degree of spasticity. europa.eunih.govnih.gov Clinical trials in muscle spasms often assess pain intensity using scales like the Numeric Rating Scale (NRS) and evaluate improvements in mobility and function. clinicaltrialsarena.comnih.govtandfonline.comdovepress.comijbcp.comnih.gov Preclinical pharmacodynamic studies on this compound have assessed its effects on flexor reflexes, decerebrate rigidity (alpha and gamma rigidity), and monosynaptic and polysynaptic reflex potentials in animal models. portico.orgopenmedicinalchemistryjournal.comnih.govnih.gov These preclinical assessments provide insight into the drug's mechanism of action on spinal reflexes and muscle tone.
Comparative Clinical Studies with Other Muscle Relaxants
Comparative clinical studies are essential for understanding the relative efficacy of a drug compared to existing treatments. This compound has been compared clinically with eperisone, another centrally acting muscle relaxant. portico.orgwikipedia.org
Comparative Clinical Study: this compound vs. Eperisone portico.orgwikipedia.org
| Condition | This compound Outcome | Eperisone Outcome | Comparison Finding |
| Cervical Syndrome | Significantly higher final improvement ratio | Lower final improvement ratio | This compound significantly superior in improvement ratio. portico.orgwikipedia.org |
| Lower Back Syndrome | Equal final improvement ratio | Equal final improvement ratio | Comparable efficacy in improvement ratio. wikipedia.org |
| Spastic Paralysis (4 weeks) | General and global improvement observed | General and global improvement observed | No significant differences in final improvement ratio. wikipedia.org |
| Cervicobrachial Syndrome | Moderate or better improvement in a proportion of patients (dose-dependent) | Not directly compared in this specific evaluation | This compound showed improvement in this condition. portico.orgwikipedia.org |
| Lumbago | Moderate or better improvement in a proportion of patients (dose-dependent) | Not directly compared in this specific evaluation | This compound showed improvement in this condition, with dose-dependent efficacy. wikipedia.org |
Preclinical comparative studies have also been conducted, examining the effects of this compound, eperisone, and tolperisone on spinal reflexes and rigidity in animal models. These studies indicated that while these compounds share similar pharmacological properties in depressing muscle tone induced by decerebrate rigidity, this compound's action was generally longer-lasting compared to tolperisone and eperisone. nih.gov this compound demonstrated stronger and longer-lasting inhibition of the flexor reflex compared to eperisone in intact cats. portico.org
Pharmacovigilance and Safety Research
Hypersensitivity Reactions, Including Anaphylaxis
Hypersensitivity reactions are among the most frequently reported adverse reactions associated with lanperisone during post-marketing surveillance. europa.eudhgpharma.com.vn These reactions can range in severity from mild skin manifestations, such as erythema, rash, urticaria, and pruritus, to severe systemic reactions, including angioedema and anaphylactic shock. europa.eudhgpharma.com.vnsmw.chvinmec.com Symptoms of severe reactions may include tachycardia, hypotension, and dyspnea. europa.eudhgpharma.com.vn While the majority of reported hypersensitivity cases are non-serious and self-limiting, life-threatening reactions are reported very rarely. europa.eudhgpharma.com.vn Females, patients with a history of hypersensitivity to other drugs, or those with a history of allergy may be at a higher risk of experiencing hypersensitivity reactions to this compound. europa.eudhgpharma.com.vn Severe allergic reactions are also more likely to appear when this compound is taken in combination with nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Data on Hypersensitivity Reactions:
| Reaction Type | Severity Range | Frequency (Post-marketing) | Higher Risk Factors |
| Hypersensitivity Reactions | Mild to Severe (Anaphylaxis) | Most frequently reported | Females, history of drug hypersensitivity, allergy |
| Mild Skin Reactions | Erythema, rash, urticaria, pruritus | Frequent | - |
| Severe Systemic Reactions | Angioedema, Anaphylactic Shock | Very rarely reported | Females, history of drug hypersensitivity, allergy |
| Symptoms of Severe Reactions | Tachycardia, Hypotension, Dyspnea | - | - |
Note: Frequency based on post-marketing surveillance data where hypersensitivity reactions account for a significant percentage of reported cases. europa.eudhgpharma.com.vn
Proposed Mechanisms of Hypersensitivity
The exact mechanisms underlying hypersensitivity reactions to this compound are not fully understood. clinicalcasereportsint.comsmw.chresearchgate.net It has been hypothesized that the intrinsic vasodilator activity of the drug might contribute to immediate-type hypersensitivity reactions. smw.ch Some findings suggest that oral muscle relaxants like this compound could directly activate basophils, leading to severe systemic reactions. nih.gov However, further research is needed to fully elucidate the immunological and non-immunological pathways involved. researchgate.net
Cross-Reactivity Considerations (e.g., with Lidocaine)
Due to a similar chemical structure, cross-reactivity between this compound and lidocaine (B1675312) is considered possible. europa.euclinicalcasereportsint.comrmj.com.ro Increased caution is warranted when administering this compound to patients with a known hypersensitivity to lidocaine because of this potential for cross-reactions. europa.eudhgpharma.com.vncriticalcareshock.com Lidocaine is a synthetic aminoethyl amide local anesthetic known to induce anaphylaxis and has a similar chemical structure to this compound. rmj.com.ro While cross-reactivity between amide-based anesthetics is not always observed in skin tests, documented cases of cross-reactivity between lidocaine and other amides like mepivacaine (B158355) and ropivacaine (B1680718) exist. pharmacytimes.com
Central Nervous System-Related Adverse Events (Excluding Sedation)
While this compound is a centrally acting muscle relaxant, it is noted for its low potential to cause sedation compared to other muscle relaxants. europa.euresearchgate.netdhgpharma.com.vnresearchgate.netscielo.brtandfonline.comijbcp.comnih.govnih.govtandfonline.com However, other central nervous system-related adverse events have been reported. These can include muscle weakness, headache, and dizziness. wikipedia.orgresearchgate.netpatsnap.comvinmec.comijbcp.com In post-marketing data, neurological disorders are among the frequently concerned system organ classes for adverse reactions. europa.eudhgpharma.com.vn Very rarely, confusion has been reported. europa.eudhgpharma.com.vnvinmec.com
Data on CNS-Related Adverse Events (Excluding Sedation):
| Adverse Event | Frequency (Clinical Studies/Post-marketing) | Notes |
| Muscle Weakness | Occasional | Also reported in overdose vinmec.com |
| Headache | Frequent (e.g., 7.1% in one study) nih.gov | Generally resolved early in treatment dovepress.com |
| Dizziness | Occasional | Also reported in overdose europa.eutruemeds.in |
| Confusion | Very rare europa.eudhgpharma.com.vnvinmec.com | - |
| Agitation | Reported in overdose scenarios uzh.chdrugbank.com | - |
| Seizures | Reported in overdose scenarios uzh.chvinmec.comeuropa.eudrugbank.comnih.gov | Minimal dose for seizures in adults was 1500 mg uzh.chnih.govresearchgate.net |
| Coma | Reported in severe overdose scenarios uzh.cheuropa.eudrugbank.comnih.gov | Minimal dose for coma in adults was 3700 mg uzh.ch |
Note: Some CNS effects are primarily associated with overdose scenarios.
Cardiovascular and Respiratory System-Related Adverse Events
Data on Cardiovascular and Respiratory Adverse Events:
| System | Adverse Event | Context |
| Cardiovascular | Tachycardia | Severe hypersensitivity reactions europa.eudhgpharma.com.vn |
| Hypotension | Severe hypersensitivity reactions europa.eudhgpharma.com.vnsmw.ch | |
| Bradykinesia | Overdose europa.eu | |
| Vertigo | Overdose europa.eu | |
| Cardiac arrest | Overdose toxicity uzh.chnih.gov | |
| Respiratory | Dyspnoea | Severe hypersensitivity reactions europa.eudhgpharma.com.vnsmw.ch |
| Respiratory distress | Overdose vinmec.com | |
| Respiratory paralysis | Overdose vinmec.com | |
| Apnoea | Severe overdose europa.eudrugbank.comnih.gov | |
| Respiratory depression | Severe overdose europa.eudrugbank.comnih.gov |
Toxicity in Overdose Scenarios
Data on Overdose Symptoms:
| System | Symptoms Reported in Overdose | Notes |
| Central Nervous System | Somnolence, Coma, Seizures (tonic-clonic), Agitation, Excitability (children), Ataxia, Rigidity - Tremors | Minimal dose for seizures in adults: 1500 mg uzh.chnih.govresearchgate.net; Minimal dose for coma in adults: 3700 mg uzh.ch |
| Gastrointestinal | Nausea, Vomiting, Epigastric pain, Abdominal discomfort | Often alleviated by dose adjustment in therapeutic use vinmec.com |
| Cardiovascular | Tachycardia, Hypertension, Bradykinesia, Vertigo, Cardiac arrest | Severe events noted in acute overdose uzh.chnih.gov |
| Respiratory | Respiratory distress, Respiratory paralysis, Apnoea, Respiratory depression | Severe events noted in acute overdose vinmec.comeuropa.eudrugbank.comnih.gov |
Differential Safety Profile (e.g., Lack of Sedation)
A notable aspect of this compound's safety profile is its low potential for causing sedation, distinguishing it from many other centrally acting muscle relaxants. europa.euresearchgate.netdhgpharma.com.vnresearchgate.netscielo.brtandfonline.comijbcp.comnih.govnih.govtandfonline.com This lack of sedation is a significant advantage, potentially enhancing patient compliance and functionality during treatment. patsnap.com Clinical trials and studies have demonstrated that this compound does not cause sedation and does not impair reaction times at therapeutic doses. researchgate.netresearchgate.nettandfonline.comnih.govtandfonline.com For example, in one study, somnolence was reported in a low percentage of this compound-treated subjects, comparable to or lower than placebo and significantly lower than cyclobenzaprine. tandfonline.comnih.govdovepress.com This differential safety profile makes this compound a suitable option for patients who are susceptible to the sedative effects of other muscle relaxants or for whom sedation would interfere with daily activities. patsnap.comdhgpharma.com.vnresearchgate.netscielo.brtandfonline.comnih.govtandfonline.com
Drug Drug Interaction Research
Pharmacokinetic Interactions via Cytochrome P450 System Modulation
Specific research findings detailing the pharmacokinetic interactions of Lanperisone through modulation of the cytochrome P450 (CYP) enzyme system are not extensively described in the provided search results. The CYP enzyme system plays a significant role in the metabolism of many drugs, and alterations in its activity by a co-administered drug can lead to altered plasma concentrations of the metabolized drug, potentially affecting efficacy or increasing toxicity nih.govnice.org.uk.
Information available for Tolperisone (B1682978), a related muscle relaxant, indicates that it is primarily metabolized by the CYP2D6 enzyme, and to a lesser extent by CYP2C19 and CYP1A2 alkemlabs.commims.comwikipedia.orgresearchgate.net. Pharmacokinetic studies with Tolperisone have shown that co-administration with drugs predominantly metabolized by CYP2D6, such as thioridazine, tolterodine, venlafaxine, atomoxetine, desipramine, dextromethorphan, metoprolol, nebivolol, and perphenazine, may lead to increased blood levels of these CYP2D6 substrates alkemlabs.commims.comwikipedia.org. In vitro studies with human liver microsomes and hepatocytes did not suggest significant inhibition or induction of other CYP isoenzymes (CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, CYP3A4) by Tolperisone alkemlabs.commims.com. While this compound is chemically related to Tolperisone wikipedia.org, direct studies confirming a similar CYP-mediated metabolic and interaction profile for this compound were not found in the provided information.
Pharmacodynamic Interactions with Other Centrally Acting Substances
This compound functions as a muscle relaxant by inhibiting monosynaptic and polysynaptic reflex potentials medchemexpress.commedchemexpress.com. Its mechanism involves the blockade of voltage-gated sodium and calcium channels in the central nervous system, particularly in the spinal cord and potentially involving supraspinal elements drugbank.commedpath.comdoctorabad.comnih.govnih.gov. This mechanism is similar to that of Tolperisone wikipedia.orgnih.gov.
While specific detailed studies on this compound's pharmacodynamic interactions with other centrally acting substances are limited in the provided results, the known interactions of the related compound Tolperisone suggest potential considerations. Tolperisone has been reported to increase the risk or severity of central nervous system depression when combined with various CNS depressants, including benzodiazepines and opioids medchemexpress.comdrugbank.comwikipedia.org. Although Tolperisone is generally described as having a low potential for sedation compared to some other muscle relaxants alkemlabs.commims.commedchemexpress.com, caution and potential dose adjustments may be necessary when it is co-administered with other centrally acting muscle relaxants or substances that depress CNS function alkemlabs.commims.commedchemexpress.comdoctorabad.comapollopharmacy.in. Concomitant use of Tolperisone with methocarbamol (B1676395) has been associated with accommodation disorder of the eyes wikipedia.org. Additionally, Tolperisone has been noted to potentiate the effect of niflumic acid and other non-steroidal anti-inflammatory drugs (NSAIDs) alkemlabs.commims.comwikipedia.org. Given the shared mechanism of action on spinal reflexes and CNS channels between this compound and Tolperisone, similar pharmacodynamic interactions might be anticipated, but this requires specific investigation for this compound.
Future Research Trajectories and Unaddressed Questions
Definitive Elucidation of Lanperisone's Unique Mechanisms of Action
While this compound is known to exert inhibitory actions on spinal reflexes, the precise molecular and cellular mechanisms underlying its effects are not fully defined. wikipedia.orgnih.gov Studies comparing this compound to related compounds like Tolperisone (B1682978) and Eperisone (B1215868) suggest potential differences in their mechanisms or duration of action, with this compound appearing to have a longer-lasting effect than Eperisone in some animal models. nih.gov Future research should aim to definitively identify the specific ion channels, receptors, or signaling pathways that this compound interacts with to produce its muscle relaxant effects. This could involve detailed electrophysiological studies, binding assays, and molecular biology techniques to map its interactions at a mechanistic level. Understanding if and how its actions on spinal circuits differ from or involve supraspinal elements is also a key area for further investigation. nih.gov
Comprehensive Functional Characterization of this compound Metabolites
The metabolism of this compound, similar to related compounds like Tolperisone, involves hepatic enzymes. nih.govuci.edu While studies have identified metabolic pathways for Tolperisone, including involvement of CYP2D6, CYP2C19, and CYP1A2, the specific metabolic fate of this compound and the pharmacological activity of its metabolites are not comprehensively characterized. uci.eduresearchgate.netnih.gov Future research is needed to identify all major metabolites of this compound in humans and to determine their biological activity. This includes assessing whether these metabolites contribute to the therapeutic effects, duration of action, or potential side effects of the parent compound. Advanced analytical techniques such as liquid chromatography-mass spectrometry could be employed for metabolite identification and quantification, followed by in vitro and in vivo pharmacological testing of isolated metabolites. uci.eduresearchgate.net
Impact of Genetic Polymorphism on this compound Pharmacokinetics and Clinical Outcomes
Research on related muscle relaxants like Tolperisone has shown that genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6 and CYP2C19, can significantly influence pharmacokinetic parameters such as peak plasma concentration (Cmax) and area under the curve (AUC). uci.eduresearchgate.netnih.govresearchgate.net These variations in pharmacokinetics can lead to considerable inter-individual variability in drug exposure. uci.eduresearchgate.net The impact of such genetic polymorphisms on this compound's pharmacokinetics and, consequently, on its clinical efficacy and safety profile, remains an unaddressed question. Future studies should investigate the influence of genetic variations in key metabolic enzymes on this compound exposure and correlate these findings with clinical outcomes in diverse patient populations. This would involve pharmacokinetic studies in individuals with different genotypes and could inform personalized dosing strategies. uci.eduresearchgate.netnih.govresearchgate.net
An example of data that would be relevant to this section in future research could be presented in a table format:
Hypothetical Future Data: Influence of CYP2D6 Genotype on this compound Pharmacokinetics
| CYP2D6 Genotype | Number of Subjects | Mean Cmax (ng/mL) | Mean AUC (ngh/mL) |
| Extensive Metabolizer (e.g., *1/1) | XX | XXX | XXX |
| Intermediate Metabolizer (e.g., 1/10) | XX | XXX | XXX |
| Poor Metabolizer (e.g., 10/10) | XX | XXX | XXX |
Note: This is a hypothetical table to illustrate the type of data relevant to this research area. Actual data would be generated by future studies.
Exploration of Novel Therapeutic Indications and Repurposing Strategies
This compound has been explored for indications such as cervicobrachial syndrome and lumbago. portico.org Given its classification as a muscle relaxant and its potential mechanisms involving ion channels, there may be opportunities to explore novel therapeutic indications beyond its current or previously investigated uses. wikipedia.orgspringer.compatsnap.com Repurposing strategies could involve investigating its efficacy in other conditions characterized by increased muscle tone, spasticity, or even certain types of pain where ion channel modulation is implicated. patsnap.commdpi.com Preclinical studies and in vitro screening could help identify potential new applications for this compound.
Design and Execution of High-Quality, Large-Scale Clinical Trials for Expanded Indications
Many older clinical studies on muscle relaxants, including those potentially involving compounds related to this compound, have been noted to be of lower methodological quality compared to current standards. europa.eueuropa.eu To support any expanded therapeutic indications for this compound, high-quality, large-scale, randomized, double-blind, placebo-controlled clinical trials are essential. dovepress.comtandfonline.com These trials should be designed with robust endpoints, appropriate sample sizes, and rigorous statistical analysis to definitively demonstrate the efficacy and safety of this compound for specific conditions. Such trials are crucial for gaining regulatory approval for new indications and ensuring the drug's appropriate use in clinical practice. europa.eueuropa.eudovepress.comtandfonline.com
Advanced Mechanistic Studies on Rare or Severe Adverse Events
While generally considered to have a low frequency of side effects compared to some other muscle relaxants, the potential for rare or severe adverse events cannot be entirely discounted for any medication. portico.orgdhgpharma.com.vn Although detailed safety profiles are outside the primary scope of this section as per instructions, future research is warranted to conduct advanced mechanistic studies if rare or severe adverse events are observed during expanded clinical use or post-market surveillance. This would involve investigating the underlying biological mechanisms that contribute to these adverse reactions, potentially including immunological responses or off-target pharmacological effects. dhgpharma.com.vnsmw.chcriticalcareshock.comclinicalcasereportsint.comresearchgate.net Understanding these mechanisms is critical for identifying risk factors, developing strategies for prevention or management, and ensuring patient safety.
Q & A
How can researchers formulate a focused research question for studying Lanperisone’s mechanism of action?
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Which neuronal pathways are affected by this compound?
- Intervention: How does this compound modulate calcium channels in vitro?
- Comparison: Compare efficacy with other muscle relaxants (e.g., Tolperisone).
- Outcome: Quantify changes in ion channel activity post-treatment. Ensure alignment with gaps in existing literature (e.g., unresolved pharmacokinetic interactions) .
Q. What experimental designs are suitable for preliminary studies on this compound’s efficacy?
- In vitro assays : Patch-clamp electrophysiology to measure ion channel modulation.
- In vivo models : Rodent studies assessing muscle relaxation efficacy via force transducer measurements.
- Include controls (e.g., vehicle-treated groups) and replicate experiments to minimize variability. Reference methodological standards from journals like Beilstein Journal of Organic Chemistry for rigor .
Q. How should researchers conduct a literature review to contextualize this compound’s pharmacological profile?
- Use databases (PubMed, SciFinder) with keywords: "this compound AND (muscle relaxant OR calcium channel blocker)".
- Critically appraise studies for biases (e.g., industry-funded vs. academic research).
- Synthesize findings into a table:
| Study Type | Key Finding | Limitation | Reference |
|---|---|---|---|
| In vitro | IC50 for Ca²⁺ channels: 12 μM | No in vivo correlation | |
| Clinical | 60% pain reduction in Phase II | Small sample size |
Follow systematic review protocols to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to enhance interpretability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo findings for this compound?
- Case example : If in vitro studies show potent Ca²⁺ channel inhibition but in vivo efficacy is modest, consider:
- Pharmacokinetic factors : Bioavailability, metabolism (e.g., cytochrome P450 interactions).
- Tissue specificity : Differential expression of target channels in model systems.
Q. What strategies optimize this compound’s synthetic protocols for reproducibility?
- Document reaction conditions (temperature, catalysts) in detail per Beilstein Journal of Organic Chemistry guidelines.
- Characterize intermediates via NMR/HPLC and compare spectral data with published benchmarks.
- Share step-by-step protocols in supplementary materials to aid replication .
Q. How should clinical trials for this compound address ethical and methodological challenges?
- Participant selection : Use stratified randomization to balance demographics (age, comorbidities).
- Outcome measures : Combine objective metrics (EMG readings) with patient-reported outcomes (pain scales).
- Ethical oversight : Obtain IRB approval and disclose conflicts of interest per NIH guidelines .
Q. What computational models predict this compound’s interactions with novel molecular targets?
- Perform molecular docking simulations (AutoDock Vina) to screen this compound against structural databases (PDB).
- Validate predictions with SPR (surface plasmon resonance) binding assays.
- Compare results with known ligands (e.g., dantrolene) to assess specificity .
Methodological Best Practices
- Data reporting : Follow STROBE or ARRIVE guidelines for preclinical/clinical studies.
- Manuscript preparation : Structure discussions around hypothesis validation, contrasting results with prior work (e.g., "Contrary to Smith et al. (2020), our data suggest...") .
- Error analysis : Quantify uncertainties (e.g., SEM in dose-response curves) and discuss confounding variables (e.g., batch-to-batch compound variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
